

Application Note: High-Resolution Mass Spectrometric Analysis of Ranolazine-D8

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Compound of Interest		
Compound Name:	Ranolazine-D8	
Cat. No.:	B602535	Get Quote

Abstract

This application note presents a detailed protocol for the quantitative analysis of Ranolazine in biological matrices using high-resolution mass spectrometry (HRMS). The method employs **Ranolazine-D8** as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol is designed for researchers, scientists, and drug development professionals, providing comprehensive methodologies for sample preparation, liquid chromatography, and HRMS detection. All quantitative data is summarized in structured tables, and a complete experimental workflow is visualized using a Graphviz diagram. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications requiring precise measurement of Ranolazine.

Introduction

Ranolazine is an anti-anginal medication used for the treatment of chronic stable angina.[1] Accurate and reliable quantification of Ranolazine in biological fluids is essential for pharmacokinetic and bioequivalence studies. High-resolution mass spectrometry offers significant advantages over traditional tandem mass spectrometry, including enhanced selectivity through accurate mass measurements, which reduces potential interferences from matrix components and metabolites. The use of a stable isotope-labeled internal standard, **Ranolazine-D8**, is the gold standard for quantitative mass spectrometry, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[2] This application note provides a robust LC-HRMS method for the determination of Ranolazine in human plasma.



Experimental Protocols Sample Preparation (Liquid-Liquid Extraction)

A liquid-liquid extraction (LLE) procedure is recommended for the extraction of Ranolazine and Ranolazine-D8 from plasma samples.[3][4]

Materials:

- Human plasma samples
- Ranolazine and Ranolazine-D8 stock solutions (1 mg/mL in methanol)
- Working standard solutions of Ranolazine and Ranolazine-D8 (prepared by diluting stock solutions in methanol:water 50:50, v/v)
- Extraction solvent: Diethyl ether:Dichloromethane (60:40, v/v)[3][4]
- Reconstitution solution: Methanol:10mM Ammonium Acetate (60:40, v/v)[3][4]

Protocol:

- Pipette 100 μL of plasma sample into a microcentrifuge tube.
- Add 10 μL of the Ranolazine-D8 internal standard working solution.
- · Vortex for 10 seconds to mix.
- Add 1 mL of the extraction solvent.
- Vortex for 3 minutes to ensure thorough extraction.
- Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 200 μL of the reconstitution solution.



- Vortex for 1 minute to dissolve the residue.
- Transfer the reconstituted sample to an HPLC vial for analysis.

Liquid Chromatography

Instrumentation:

• High-Performance Liquid Chromatography (HPLC) system

Chromatographic Conditions:

Parameter	Value
Column	C18 column (e.g., Zorbax extend C18, 150 x 4.6 mm, 5 μm)[3][4]
Mobile Phase	Methanol:10mM Ammonium Acetate (60:40, v/v), pH 4.0[3][4]
Flow Rate	1.0 mL/min[3][4]
Injection Volume	10 μL[4]
Column Temperature	25°C[4]

| Autosampler Temperature | 10°C[5] |

High-Resolution Mass Spectrometry

Instrumentation:

 High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) equipped with an Electrospray Ionization (ESI) source.[6][7]

MS Conditions:



Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)[8]
Scan Mode	Full Scan or Targeted SIM
Resolution	> 70,000 FWHM[7]
Capillary Voltage	3.5 kV
Source Temperature	300°C
Sheath Gas Flow	40 arbitrary units
Auxiliary Gas Flow	10 arbitrary units
Accurate Mass Measurement	
Ranolazine ([M+H]+)	m/z 428.2502

| Ranolazine-D8 ([M+H]+) | m/z 436.3005 |

Data Presentation Quantitative Performance

The following table summarizes the expected quantitative performance of the method, based on published data for LC-MS/MS analysis of Ranolazine, which is anticipated to be comparable or exceeded by an HRMS method.



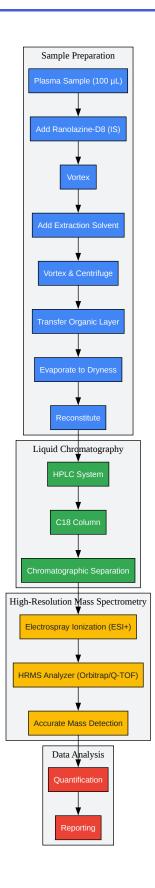
Parameter	Result	Reference
Linearity Range	10 - 5000 ng/mL	[3]
Correlation Coefficient (r²)	> 0.996	[3]
Lower Limit of Quantitation (LLOQ)	10 ng/mL	[3]
Intra-day Precision (%RSD)	< 3.1%	[3]
Inter-day Precision (%RSD)	< 2.8%	[3]
Accuracy (% Bias)	96.7 - 101.6%	[3]
Mean Extraction Recovery	82.36 - 94.25%	[9]

Stability Data

Condition	Stability	Reference
Freeze-Thaw Cycles (3 cycles)	Stable	[9]
Ambient Temperature (24h)	Stable	[9]
Long-term Storage (-20°C for 3 months)	Stable	[9]
Post-preparative (Autosampler at 4°C for 72h)	Stable	[9]

Mandatory Visualization





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Caption: Experimental workflow for Ranolazine-D8 analysis.



Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of Ranolazine in biological matrices using high-resolution mass spectrometry with **Ranolazine-D8** as an internal standard. The described method, including sample preparation, liquid chromatography, and HRMS parameters, offers a robust and reliable approach for bioanalytical studies. The enhanced selectivity of HRMS, combined with the accuracy afforded by a stable isotope-labeled internal standard, makes this method highly suitable for regulated environments and research applications where precise and accurate data are paramount.

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